Superior Cryoprotection vs. STPP
During 12-week frozen storage (-30°C) of whiteleg shrimp, sodium trimetaphosphate (STMP) pre-soaking demonstrated better cryoprotective effects than sodium tripolyphosphate (STPP), specifically upregulating 62 differentially abundant proteins including cytoskeletal and ribosomal proteins [1].
| Evidence Dimension | Cryoprotective effect (proteomic changes) |
|---|---|
| Target Compound Data | STMP upregulated 62 differentially abundant proteins (DAPs) vs. STPP [1]. |
| Comparator Or Baseline | STPP (sodium tripolyphosphate) treatment. |
| Quantified Difference | STMP showed better cryoprotection and upregulated 62 DAPs not observed with STPP [1]. |
| Conditions | Whiteleg shrimp (Litopenaeus vannamei) pre-soaked, 12 weeks frozen storage at -30°C [1]. |
Why This Matters
For frozen seafood preservation, STMP provides a quantifiable and mechanistically distinct advantage over STPP in maintaining protein integrity during extended storage.
- [1] Ying XG, et al. Insights into the similarities and differences of whiteleg shrimp pre-soaked with sodium tripolyphosphate and sodium trimetaphosphate during frozen storage. Food Chem. 2021 Jun 30;348:129134. doi: 10.1016/j.foodchem.2021.129134. View Source
